molecular formula C19H15F3N4O4 B2782345 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380191-30-8

3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2782345
CAS No.: 2380191-30-8
M. Wt: 420.348
InChI Key: NYRYVMARCOUWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core, a piperazine ring, and a trifluoromethyl-substituted pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzoxazole core, followed by the introduction of the piperazine ring and the trifluoromethyl-substituted pyridine moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-Oxo-2-{3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of structural features, including the benzoxazole core and the trifluoromethyl-substituted pyridine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O4/c20-19(21,22)15-9-12(5-6-23-15)25-8-7-24(10-17(25)28)16(27)11-26-13-3-1-2-4-14(13)30-18(26)29/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRYVMARCOUWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=CC(=NC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.